1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with difluoromethoxy, methyl, and methylsulfonyl phenyl groups. The unique structure of this compound makes it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring:
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting or activating their functions.
Pathways Involved: It can modulate signaling pathways related to inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
- 1-[4-(Difluoromethoxy)phenyl]-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid
- 2-(4-Methylsulfonyl phenyl) indole derivatives
Uniqueness: 1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of difluoromethoxy and methylsulfonyl phenyl groups enhances its potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C18H16F2N4O4S |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(4-methylsulfonylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H16F2N4O4S/c1-11-16(17(25)21-12-3-9-15(10-4-12)29(2,26)27)22-23-24(11)13-5-7-14(8-6-13)28-18(19)20/h3-10,18H,1-2H3,(H,21,25) |
InChI Key |
XGXDZYCNBGWICX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
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